2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide is a small molecule inhibitor specifically designed to target the hemopexin-like domain of matrix metalloproteinase-9 (proMMP-9). [] This compound represents a promising lead in the development of novel anticancer therapeutics due to its ability to disrupt crucial protein-protein interactions that drive tumor cell migration and invasion. []
While the provided literature does not specifically detail the synthesis of 2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide, it is mentioned as part of a library of compounds generated based on the hit molecule N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide. [] This suggests a potential synthetic route involving modifications to the core structure of the hit molecule, likely through substitution reactions targeting the pyrimidine ring and introduction of the benzothiazole moiety.
The molecular structure of 2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide features a benzothiazole ring linked to a difluoromethoxyphenyl acetamide group via a thioether linkage. [] The presence of the difluoromethoxy group is noteworthy as it can modulate the molecule's lipophilicity, metabolic stability, and potentially its binding affinity to the target protein.
2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide functions by binding to the hemopexin-like domain of proMMP-9, effectively disrupting its homodimerization. [] This disruption prevents the association of proMMP-9 with cell surface proteins such as α4β1 integrin and CD44, leading to the dissociation of epidermal growth factor receptor (EGFR). [] Consequently, the downstream signaling pathways involving Src, focal adhesion kinase (FAK), and paxillin (PAX) are inhibited, ultimately reducing tumor cell growth, migration, and invasion. []
2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide has demonstrated significant potential as a lead compound for developing novel anticancer agents. [] Its specific targeting of the proMMP-9 hemopexin-like domain offers a unique approach to inhibit tumor cell migration and invasion, potentially overcoming limitations associated with targeting the highly conserved catalytic domains of MMPs. []
In vivo studies using a chicken chorioallantoic membrane assay have confirmed the efficacy of this compound in blocking cancer cell invasion and angiogenesis at a concentration of 500 nM. [] These findings highlight its potential for further development as a therapeutic agent for treating various cancers.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: